

Prinomastat hydrochloride solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *Prinomastat hydrochloride*

Cat. No.: *B1248558*

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Application Notes and Protocols for Prinomastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat, also known as AG3340, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with particular activity against MMP-2, -3, -9, -13, and -14. These enzymes are crucial in the degradation of the extracellular matrix, a process implicated in tumor invasion, metastasis, and angiogenesis. **Prinomastat hydrochloride**, the salt form of the compound, offers distinct physicochemical properties, including solubility, which is a critical parameter for its handling and application in preclinical and clinical research.

This document provides detailed information on the solubility of **Prinomastat hydrochloride** in various solvents, protocols for its dissolution and the determination of its solubility, and an overview of its mechanism of action.

Physicochemical Properties

- Chemical Name: (S)-2,2-Dimethyl-4-((p-(4-pyridyloxy)phenyl)sulfonyl)-3-thiomorpholinecarbohydroxamic acid hydrochloride
- Molecular Formula: $C_{18}H_{22}ClN_3O_5S_2$

- Molecular Weight: 459.97 g/mol

Solubility Data

The solubility of **Prinomastat hydrochloride** is a key factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the available solubility data. It is important to distinguish between Prinomastat and its hydrochloride salt, as their solubilities can differ significantly.

Solvent	Prinomastat Hydrochloride Solubility	Prinomastat (Free Base) Solubility	Notes
DMSO	20 mg/mL	< 1 mg/mL (insoluble or slightly soluble)	Clear solution for the hydrochloride salt.
Water	15 mg/mL	2.5 mg/mL	Solubility of the hydrochloride salt can be increased to 100 mg/mL with the use of ultrasound. For the free base, pH adjustment to 3 with HCl is required.
Ethanol	Data not readily available	Data not readily available	A protocol for determining solubility is provided below.
Methanol	Data not readily available	Data not readily available	A protocol for determining solubility is provided below.

Experimental Protocols

Protocol for Preparation of a Prinomastat Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Prinomastat hydrochloride** in DMSO.

Materials:

- **Prinomastat hydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Vortex mixer
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

Procedure:

- Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO, the required mass of **Prinomastat hydrochloride** (MW = 459.97 g/mol) is calculated as follows:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 459.97 \text{ g/mol} \times 1000 \text{ mg/g} = 4.6 \text{ mg}$
- Weigh the compound: Accurately weigh 4.6 mg of **Prinomastat hydrochloride** powder and place it in a sterile vial.
- Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the **Prinomastat hydrochloride**.
- Dissolve the compound: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol for Determining the Equilibrium Solubility of Prinomastat Hydrochloride (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of **Prinomastat hydrochloride** in a given solvent.

Materials:

- **Prinomastat hydrochloride** powder
- Solvent of interest (e.g., ethanol, methanol, phosphate-buffered saline)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (0.22 μm)
- High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Procedure:

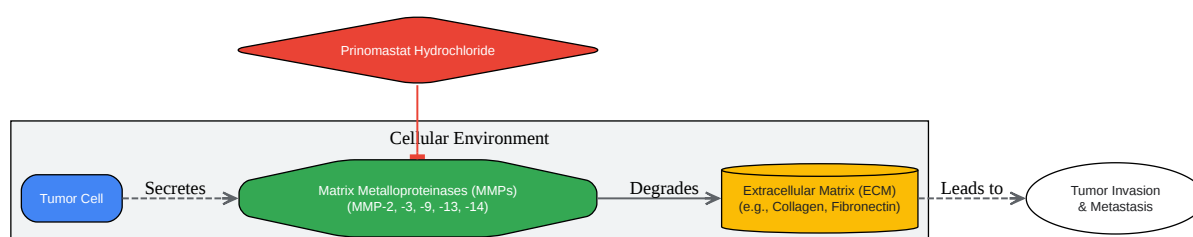
- **Prepare a supersaturated solution:** Add an excess amount of **Prinomastat hydrochloride** powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- **Sample Collection and Filtration:** Carefully withdraw a sample from the supernatant using a pipette. To remove any undissolved particles, filter the sample through a 0.22 μm syringe

filter into a clean vial. Alternatively, the sample can be centrifuged at high speed, and the clear supernatant collected.

- **Quantification:** Analyze the concentration of **Prinomastat hydrochloride** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
- **Data Analysis:** The determined concentration represents the equilibrium solubility of **Prinomastat hydrochloride** in the specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.

Mechanism of Action and Signaling Pathway

Prinomastat functions as a competitive inhibitor of matrix metalloproteinases (MMPs). The hydroxamate group within the Prinomastat structure chelates the zinc ion located in the active site of the MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, which in turn can inhibit processes such as tumor cell invasion, migration, and angiogenesis.

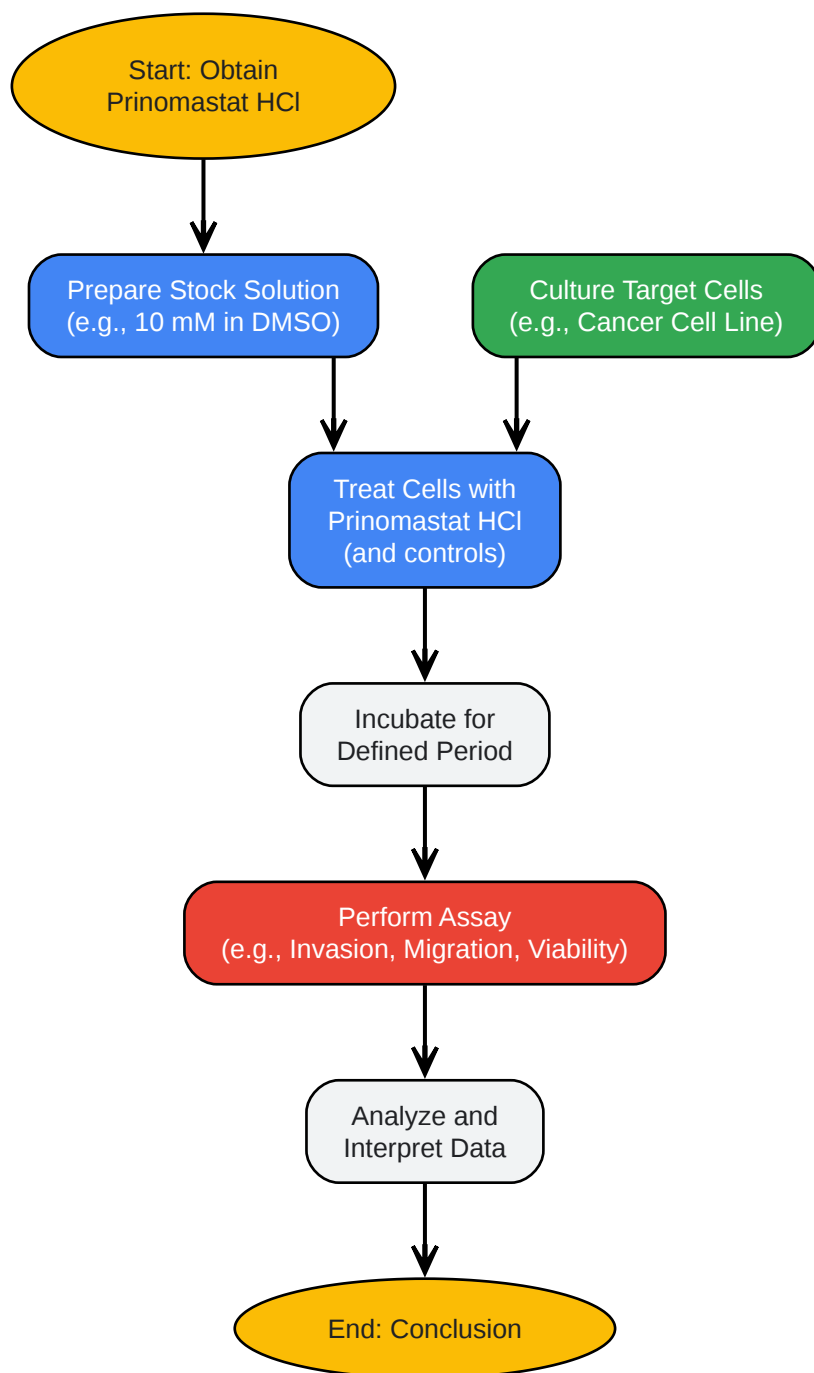


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Prinomastat inhibits MMPs, preventing ECM degradation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting in vitro experiments with **Prinomastat hydrochloride**.



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A typical workflow for in vitro studies with Prinomastat HCl.

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